molecular formula C26H25N3O4 B2573993 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol CAS No. 898921-77-2

2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol

Cat. No.: B2573993
CAS No.: 898921-77-2
M. Wt: 443.503
InChI Key: IHKPWBJDBQDENH-UHFFFAOYSA-N
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Description

2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol is a diaryl pyrimidine derivative characterized by a central pyrimidine ring substituted at position 2 with an amino group, at position 5 with a 3,4-dimethoxyphenyl group, and at position 4 with a phenol moiety bearing a 2-methylbenzyloxy substituent. The 3,4-dimethoxyphenyl group may enhance binding interactions with hydrophobic pockets in target proteins, while the 2-methylbenzyloxy substituent could influence solubility and steric effects .

Properties

IUPAC Name

2-[2-amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4/c1-16-6-4-5-7-18(16)15-33-19-9-10-20(22(30)13-19)25-21(14-28-26(27)29-25)17-8-11-23(31-2)24(12-17)32-3/h4-14,30H,15H2,1-3H3,(H2,27,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKPWBJDBQDENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC(=C(C=C4)OC)OC)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Substitution Reactions:

    Ether Formation: The phenol group can be alkylated with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate to form the ether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophiles such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to known inhibitors.

    Receptor Binding: May interact with biological receptors, influencing signal transduction pathways.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific diseases.

    Therapeutic Agents: Possible use in the treatment of conditions such as cancer or inflammatory diseases.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Chemical Manufacturing: Intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Diaryl Pyrimidine Derivatives

Compound Name Pyrimidine Substituents Phenol Substituents Key Biological Activity (Target/IC₅₀) Reference
Target Compound 5-(3,4-dimethoxyphenyl) 5-((2-methylbenzyl)oxy) Hypothesized: hACE2-S binding -
AP-NP (2-(2-amino-5-(naphthalen-2-yl)pyrimidin-4-yl)phenol) 5-(naphthalen-2-yl) None hACE2-S binding (ΔG = -8.2 kcal/mol)
AP-3-OMe-Ph (2-(2-amino-5-(3-methoxyphenyl)pyrimidin-4-yl)phenol) 5-(3-methoxyphenyl) None hACE2-S binding (ΔG = -7.9 kcal/mol)
Compound 97 (2-(2-amino-5-(1-ethyl-1H-indol-5-yl)pyrimidin-4-yl)phenol) 5-(1-ethylindol-5-yl) None Tubulin polymerization inhibition (IC₅₀ = 0.79 μM)
ZINC2345177 (2-[2-amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorobenzyl)oxy]phenol) 5-(4-methoxyphenyl), 6-methyl 5-((4-fluorobenzyl)oxy) Unspecified (structural analog)

Key Observations :

  • 3,4-Dimethoxyphenyl vs. Simpler Substituents : The target compound’s 3,4-dimethoxyphenyl group provides enhanced electron-donating and bulkier aromatic interactions compared to AP-3-OMe-Ph (single methoxy) or AP-4-Me-Ph (p-tolyl). This may improve binding to proteins like hACE2-S, where hydrophobic and π-π stacking interactions are critical .

Antiviral Potential

  • hACE2-S Binding : AP-NP, a naphthyl-substituted analog, showed strong binding to the hACE2-S complex (ΔG = -8.2 kcal/mol) in silico, outperforming AP-3-OMe-Ph (ΔG = -7.9 kcal/mol). The target compound’s 3,4-dimethoxyphenyl group may further optimize binding through additional hydrogen bonding or van der Waals interactions .

Anticancer Activity

  • Tubulin Inhibition : Compound 97, bearing an indolyl substituent, inhibited tubulin polymerization (IC₅₀ = 0.79 μM), outperforming colchicine (IC₅₀ = 2.68 μM). The target compound’s 3,4-dimethoxyphenyl group may mimic this activity by interacting with the colchicine binding site .
  • PPMP Analogs : PPMP, a pyrazole derivative with a 3,4-dimethoxyphenyl group, induced G2/M arrest in cancer cells. This highlights the role of methoxy groups in disrupting microtubule dynamics .

Antioxidant and Enzyme Inhibition

  • Curcumin analogs with 3,4-dimethoxyphenyl groups demonstrated potent free radical scavenging (e.g., compound 3e: 89% inhibition at 50 µg/mL) and ACE inhibition (compound 3d: IC₅₀ = 4.3 µM). The target compound’s phenol moiety may similarly contribute to antioxidant activity .

Computational and Experimental Support

  • Docking Studies : AutoDock Vina and AutoDock4 were used to validate binding affinities of analogs like AP-NP, supporting the reliability of computational predictions for the target compound .
  • Structural Insights: Pyrimidine derivatives with non-planar conformations (e.g., compound in ) show that substituent bulkiness impacts protein interactions, suggesting the 2-methylbenzyloxy group in the target compound may influence binding geometry .

Biological Activity

2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol is a complex organic compound belonging to the aminopyrimidine class. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups such as amino and methoxy groups. The biological activity of this compound has been a subject of interest in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N2O4C_{21}H_{24}N_2O_4, with a molecular weight of 368.43 g/mol. The presence of methoxy and amino groups enhances its solubility and reactivity, making it suitable for various biological assays.

Property Value
Molecular FormulaC21H24N2O4
Molecular Weight368.43 g/mol
Structural FeaturesAmino, methoxy groups

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The amino and phenolic groups can participate in hydrogen bonding, which may enhance binding affinity and specificity towards these targets. This interaction can modulate the activity of various enzymes involved in crucial biological pathways, including cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Case Studies

Several studies have investigated the biological activity of related compounds within the aminopyrimidine class:

  • In Vitro Studies :
    • Compounds similar to this compound have shown effective inhibition of cancer cell lines with IC50 values ranging from micromolar to nanomolar concentrations .
  • Mechanistic Insights :
    • Research has highlighted that structural modifications significantly influence the binding affinity and biological efficacy of pyrimidine derivatives against their targets .

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